(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol
CAS No.: 174469-05-7
Cat. No.: VC0173244
Molecular Formula: C8H9NO2
Molecular Weight: 151.165
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174469-05-7 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.165 |
| IUPAC Name | 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol |
| Standard InChI | InChI=1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2 |
| Standard InChI Key | UFIVYMCHSGNVMF-UHFFFAOYSA-N |
| SMILES | C1C(C2=C(O1)C=NC=C2)CO |
Introduction
Structural Characteristics
Molecular Architecture
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol features a bicyclic structure comprising a partially hydrogenated furan ring fused to a pyridine ring, creating the 2,3-dihydrofuro[2,3-c]pyridine core. The compound contains a methanol (-CH₂OH) substituent at position 3 of the dihydrofuran ring. This arrangement results in a molecule with both aromatic and non-aromatic regions, offering potentially interesting chemical properties .
The structural features include:
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A nitrogen-containing heterocyclic system with a fused ring arrangement
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A partially reduced furan ring (the 2,3-dihydrofuran portion)
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A primary alcohol functional group (the methanol substituent)
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No halogen substituents on the core structure
Structural Relationships and Analogs
Biological Activity and Applications
Pharmaceutical Relevance
The compound appears in a patent (WO2003009852A1) related to tyrosine kinase inhibitors, suggesting potential relevance in this therapeutic area . Tyrosine kinases are enzymes that play crucial roles in cellular signaling pathways and are important targets for drug development, particularly in oncology.
The mention of (2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol in this context suggests it may possess structural features conducive to interacting with kinase enzymes, either as:
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An active compound itself
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A synthetic intermediate for more complex molecules
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A structural scaffold with potential for optimization
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A comparative reference compound
Structure-Activity Considerations
The bicyclic heterocyclic core of (2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol provides a three-dimensional scaffold that could potentially interact with biological targets through multiple mechanisms:
These structural elements are often significant in drug design and development, particularly for enzyme inhibitors like those targeting kinases .
Comparative Analysis
Structural Comparison with Related Compounds
The table below compares key structural features of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol with its chlorinated analog:
This comparison highlights how the absence of the chlorine atom would likely affect various chemical and biological properties, even while the core scaffold remains the same.
Research Status and Future Directions
Knowledge Gaps
The limited information available about (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol in the scientific literature points to several areas where further research would be valuable:
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Comprehensive physical and chemical characterization
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Detailed synthetic methodology development
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Biological activity profiling, particularly regarding kinase inhibition
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Structure-activity relationship studies with structural analogs
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Exploration of potential applications beyond those mentioned in patent literature
Research Opportunities
These knowledge gaps present several promising research opportunities:
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Development of efficient and scalable synthetic routes
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Structural modification studies to optimize properties
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Computational modeling of interactions with biological targets
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Experimental evaluation of predicted biological activities
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Exploration as a building block for more complex molecules
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